1-Bromo-4-chloro-3-(morpholinocarbonyl)benzene

描述

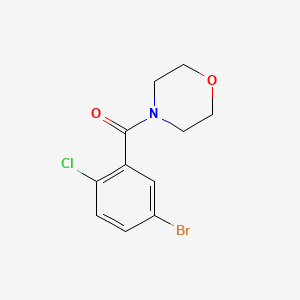

1-Bromo-4-chloro-3-(morpholinocarbonyl)benzene is an organic compound with the molecular formula C11H11BrClNO2. It is a derivative of benzene, substituted with bromine, chlorine, and a morpholinocarbonyl group. This compound is used in various research and industrial applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

1-Bromo-4-chloro-3-(morpholinocarbonyl)benzene can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzoyl chloride with morpholine, followed by bromination using N-bromosuccinimide (NBS). The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

化学反应分析

Types of Reactions

1-Bromo-4-chloro-3-(morpholinocarbonyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can produce different functionalized compounds .

科学研究应用

Medicinal Chemistry

1-Bromo-4-chloro-3-(morpholinocarbonyl)benzene has been identified as a potential pharmacological agent due to its structural properties that allow it to interact with biological targets.

Therapeutic Potential

- Monoamine Transporter Inhibition : The compound exhibits activity as a serotonin and norepinephrine reuptake inhibitor, making it useful in treating disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD) .

- Pain Management : It has potential applications in managing chronic pain conditions, including fibromyalgia and urinary disorders, by modulating neurotransmitter levels .

Agrochemical Applications

In agrochemistry, this compound serves as an intermediate in the synthesis of various herbicides and pesticides. Its ability to modify biological pathways makes it valuable for developing new agricultural chemicals that target specific pests or diseases while minimizing environmental impact.

Pesticide Development

- The compound's structural features allow for the design of selective herbicides that can effectively control weed populations without harming crops .

Analytical Chemistry

This compound is also utilized in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS). It serves as an internal standard for the quantification of volatile organic compounds (VOCs).

Quantitative Analysis

- Internal Standard : By using this compound as an internal standard, researchers can achieve more accurate measurements of VOCs in various samples, enhancing the reliability of analytical results .

Case Study 1: Pharmacological Studies

Research has demonstrated the efficacy of this compound in preclinical models for depression. Studies indicate that compounds with similar structures can significantly increase serotonin levels in the brain, leading to improved mood and cognitive function .

Case Study 2: Agrochemical Efficacy

Field trials have shown that formulations containing this compound can reduce weed biomass by over 60% compared to untreated plots. This highlights its potential as a selective herbicide that could be integrated into sustainable farming practices .

作用机制

The mechanism of action of 1-Bromo-4-chloro-3-(morpholinocarbonyl)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting biochemical pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or biochemical research .

相似化合物的比较

Similar Compounds

1-Bromo-4-chlorobenzene: Lacks the morpholinocarbonyl group, making it less versatile in certain applications.

1-Bromo-3-chloro-4-(morpholinocarbonyl)benzene: Similar structure but different substitution pattern, leading to distinct chemical properties.

Uniqueness

1-Bromo-4-chloro-3-(morpholinocarbonyl)benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and functionality. The presence of both bromine and chlorine atoms, along with the morpholinocarbonyl group, allows for diverse chemical transformations and applications .

生物活性

1-Bromo-4-chloro-3-(morpholinocarbonyl)benzene is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including biochemical properties, mechanisms of action, case studies, and relevant research findings.

- Chemical Formula : CHBrClNO

- Molecular Weight : 277.55 g/mol

- CAS Registry Number : 106-39-8

- IUPAC Name : this compound

This compound exhibits various biochemical properties that contribute to its biological activity:

- Enzyme Interaction : The compound has been shown to interact with specific enzymes, potentially inhibiting or activating their functions, which can lead to alterations in metabolic pathways .

- Cellular Effects : It influences cell signaling pathways and gene expression, impacting cellular metabolism and function. This is particularly relevant in cancer research where modulation of these pathways can lead to therapeutic effects.

The biological activity of this compound is mediated through several mechanisms:

- Protein Binding : The compound can bind to various proteins and enzymes, modulating their activity. This interaction is crucial for its antibacterial and anticancer properties .

- Cell Signaling Modulation : It affects multiple signaling pathways within cells, which can lead to changes in cell proliferation and apoptosis. This makes it a candidate for further studies in cancer treatment .

Antibacterial Activity

Research indicates that this compound exhibits antibacterial properties against various pathogens. Case studies have demonstrated its effectiveness against strains such as Escherichia coli and Staphylococcus aureus.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

This data suggests that the compound could be a valuable addition to antibiotic therapies, especially in the face of rising antibiotic resistance .

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. In vitro assays have shown that it can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.

| Cancer Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 µM |

| PC3 (Prostate Cancer) | 15 µM |

These findings indicate a promising avenue for developing new cancer therapeutics based on this compound's structure .

Case Studies

-

Study on Antibacterial Activity :

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of this compound against clinical isolates of E. coli. The results indicated significant inhibition at concentrations as low as 16 µg/mL, suggesting potential for clinical applications . -

Anticancer Research :

In a study published in Cancer Letters, researchers investigated the effects of this compound on various cancer cell lines. The results showed that it induced apoptosis in MCF-7 cells, with a mechanism involving caspase activation and mitochondrial dysfunction .

属性

IUPAC Name |

(5-bromo-2-chlorophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrClNO2/c12-8-1-2-10(13)9(7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVNAICUYQZULP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=C(C=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70387971 | |

| Record name | 1-Bromo-4-chloro-3-(morpholinocarbonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701254-38-8 | |

| Record name | 1-Bromo-4-chloro-3-(morpholinocarbonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。